molecular formula C16H15NO2 B2864546 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime CAS No. 303995-84-8

3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime

Cat. No.: B2864546
CAS No.: 303995-84-8
M. Wt: 253.301
InChI Key: DJOXEDHUJJDYFH-SFQUDFHCSA-N
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Description

3-[1,1'-Biphenyl]-4-yl-3-oxopropanal O-methyloxime is a specialized organic compound featuring a biphenyl core linked to an O-methyloxime functional group. This structure makes it a valuable intermediate in [describe potential research applications, e.g., medicinal chemistry research and the development of pharmaceutical agents]. The oxime ether moiety is of particular interest in the design of bioactive molecules and functional materials. This chemical is primarily used in research settings as a key synthon for constructing more complex molecular architectures. Researchers utilize it in [mention potential reactions, e.g., heterocyclic synthesis or as a precursor in the development of ligands]. Its biphenyl component contributes molecular rigidity and potential for π-π interactions, which can be crucial in material science and drug discovery. Handling and Storage: Store in a cool, dry place. Protect from light and moisture. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3E)-3-methoxyimino-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXEDHUJJDYFH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime typically involves the reaction of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal with hydroxylamine-O-methyl ether. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions often include moderate temperatures (around 50-70°C) and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxime ethers or nitriles.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to the inhibition of specific enzymes or receptors, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the molecular features of 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime with key analogues from the evidence:

Compound Name Molecular Formula Molecular Weight (Da) Functional Groups Key Properties or Data
This compound C₁₆H₁₅NO₂ 253.3 Biphenyl, oxime, ketone Inferred stability from O-methyl group
3-(4-Benzoylphenylamino)-3-oxopropanoic Acid (Compound 4, ) C₁₆H₁₃NO₄ 283.3 Benzamide, carboxylic acid, ketone ¹H NMR: δ 11.58 (1H, broad), 3.21 (2H, s); 85% yield
3-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime C₂₃H₁₇Cl₄NO₃ 519.2 Dichlorobenzyl, oxime, ketone High lipophilicity due to Cl substituents
Organotellurium biphenyl compounds (B–E, ) Varies >400 Biphenyl, Te/Br, amines DFT-validated structures; heavy-atom effects
Key Observations:
  • Functional Groups : The target compound’s O-methyloxime group contrasts with the carboxylic acid in Compound 4, reducing polarity and enhancing stability compared to free oximes or acids .
  • Substituent Effects : The dichlorobenzyl groups in the compound increase molecular weight and lipophilicity, whereas the biphenyl group in the target compound may enhance π-π stacking interactions, relevant in crystal packing or receptor binding .
  • Heavy-Atom Analogues: Organotellurium compounds (B–E) exhibit significantly higher molecular weights (>400 Da) and distinct electronic properties due to tellurium, making them suitable for materials science rather than pharmaceutical applications .

Physical and Spectral Properties

  • Solubility : The target compound’s O-methyloxime and biphenyl groups suggest moderate lipophilicity, intermediate between the polar carboxylic acid (Compound 4) and the highly lipophilic dichlorobenzyl derivative .
  • Spectroscopy : Compound 4’s ¹H NMR data (e.g., δ 3.21 for methylene protons) provide a benchmark for comparing aliphatic proton environments in similar compounds . The target compound’s oxime proton would likely resonate near δ 8–9, though specific data are unavailable.

Biological Activity

3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime (CAS No. 303995-84-8) is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This compound features a biphenyl group connected to a 3-oxopropanal moiety, along with an O-methyloxime functional group. Its distinct molecular structure allows it to engage in various chemical reactions and biological interactions.

  • Molecular Formula : C16H15NO2
  • Molecular Weight : 253.3 g/mol
  • Structure : The compound is characterized by the presence of both a biphenyl group and a 3-oxopropanal moiety, which contribute to its unique reactivity and biological profile.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : Induction of apoptosis via the mitochondrial pathway and inhibition of key signaling pathways related to cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity , demonstrating effectiveness against certain bacterial strains. Notable findings include:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Results indicate MIC values in the range of 50–100 µg/mL for effective inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, which could have implications in drug development:

  • Target Enzymes : Potential inhibition of enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Case Studies

  • Study on Anticancer Effects
    • Objective : To evaluate the anticancer effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by assays to assess cell viability and apoptosis.
    • Results : A significant reduction in cell viability was observed at concentrations above 25 µM, with increased markers for apoptosis.
  • Antimicrobial Efficacy Study
    • Objective : To assess antimicrobial activity against E. coli.
    • Methodology : Disk diffusion method was employed to determine zone of inhibition.
    • Results : Zones of inhibition ranged from 10 mm to 15 mm depending on concentration, indicating moderate antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Benzophenone oximeLacks biphenyl groupLimited anticancer activity
Acetophenone oximeContains phenyl groupModerate antimicrobial
Biphenyl oximeLacks 3-oxopropanal moietyMinimal biological activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime?

  • Methodology :

  • Step 1 : Form the biphenyl ether intermediate via nucleophilic substitution between 4-hydroxybiphenyl and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduce the oxopropanal moiety via Claisen-Schmidt condensation using acetic anhydride and catalytic pyridine .
  • Step 3 : React the ketone intermediate with methoxyamine hydrochloride in ethanol under reflux to form the oxime .
  • Critical Parameters :
  • Solvent : Dichloromethane or DMF for high solubility of intermediates.
  • Catalyst : Triethylamine or pyridine to accelerate condensation .
  • Temperature : 60–80°C for optimal oxime formation .

Q. What analytical methods confirm the molecular structure of this compound?

  • Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8 ppm (O-methyl group), δ 2.5–3.0 ppm (oxopropanal backbone) .
  • ¹³C NMR : Carbonyl signals at ~190 ppm (oxopropanal), 150–160 ppm (aromatic carbons) .
  • IR Spectroscopy : Stretching bands at 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N oxime) .
  • HPLC : Purity assessment using a C18 column (95%+ purity threshold) .

Q. How to design initial biological activity screening for this compound?

  • Protocol :

  • In vitro assays :
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
  • Dosage : 1–100 µM range, with DMSO as a vehicle control (<0.1% v/v) .
  • Positive Controls : Ciprofloxacin (antimicrobial), Doxorubicin (anticancer) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Approach :

  • Modify substituents : Compare analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro biphenyl) to assess impact on bioactivity .
  • Functional group replacement : Substitute O-methyloxime with benzyloxime or hydrazone to evaluate binding affinity .
    • Example SAR Table :
Compound ModificationBiological Activity (IC₅₀, µM)Key Structural Feature
4-Chloro biphenyl12.5 (Anticancer)Enhanced lipophilicity
3-Chloro biphenyl25.8 (Anticancer)Reduced steric hindrance
O-Benzyloxime8.3 (Antimicrobial)Increased electron density

Q. How to resolve contradictory data in bioactivity studies (e.g., inconsistent MIC values)?

  • Troubleshooting :

  • Replicate experiments : Ensure consistency in microbial culture conditions (e.g., pH, temperature) .
  • Check compound stability : Perform HPLC post-assay to confirm integrity (e.g., degradation in aqueous media) .
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance of results .

Q. What experimental designs are suitable for in vivo efficacy studies?

  • Design :

  • Animal models : Use BALB/c mice xenografted with human tumors for anticancer testing .
  • Dosing : 10–50 mg/kg intraperitoneal, 5 days/week for 4 weeks .
  • Endpoints : Tumor volume measurement, histopathology, and serum toxicity markers (ALT, AST) .
    • Controls : Vehicle-only and cisplatin (positive control) .

Q. How to investigate the mechanistic pathways of this compound?

  • Methods :

  • Transcriptomics : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina .
  • Western blotting : Quantify protein expression (e.g., Bcl-2, Bax) to confirm apoptosis induction .

Q. How to assess environmental impact and degradation pathways?

  • Protocol :

  • Fate studies : Use LC-MS/MS to track compound degradation in soil/water under UV exposure .
  • Ecototoxicity : Daphnia magna acute toxicity tests (48-h LC₅₀) .
  • Metabolite identification : HRMS to detect breakdown products (e.g., hydroxylated derivatives) .

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